![molecular formula C11H9BrN2OS B15360672 2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B15360672.png)
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide: is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the reaction of a suitable halide (such as 4-bromophenyl halide) with a thioamide derivative under specific conditions.
Introduction of the Acetamide Group: : The acetamide group can be introduced by reacting the thiazole intermediate with an acyl chloride or an anhydride in the presence of a base.
Industrial Production Methods
In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, depending on the scale and desired purity. The choice of solvents, catalysts, and reaction conditions can be optimized to increase yield and reduce by-products.
化学反応の分析
Types of Reactions
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide: can undergo various chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: : The thiazole ring can be reduced to form a thiazolidine derivative.
Substitution: : The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromophenol derivatives.
Reduction: : Thiazolidine derivatives.
Substitution: : Various substituted bromophenyl derivatives.
科学的研究の応用
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide: has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, such as antimicrobial or antifungal properties.
Medicine: : It can be explored for potential therapeutic uses, including as an intermediate in drug synthesis.
Industry: : It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
作用機序
The mechanism by which 2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through experimental studies.
類似化合物との比較
2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]acetamide: can be compared with other thiazole derivatives, such as 2-(4-bromophenyl)-1,3-thiazole and 2-(4-bromophenyl)-4-methylthiazole . These compounds share the thiazole ring structure but differ in their substituents, which can affect their chemical properties and biological activities.
List of Similar Compounds
2-(4-bromophenyl)-1,3-thiazole
2-(4-bromophenyl)-4-methylthiazole
2-(4-bromophenyl)-4-ethylthiazole
2-(4-bromophenyl)-4-propylthiazole
Would you like more information on any specific aspect of this compound?
特性
分子式 |
C11H9BrN2OS |
|---|---|
分子量 |
297.17 g/mol |
IUPAC名 |
2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)11-14-9(6-16-11)5-10(13)15/h1-4,6H,5H2,(H2,13,15) |
InChIキー |
UPXKQTJCFLAFOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




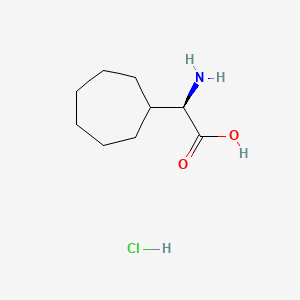


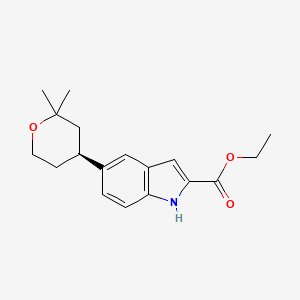
![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)
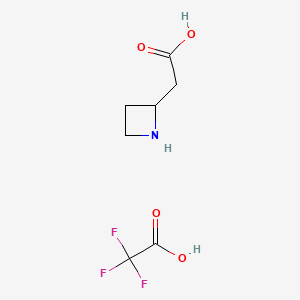
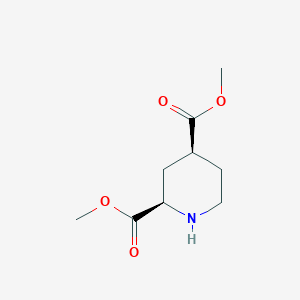
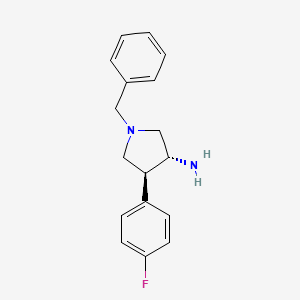
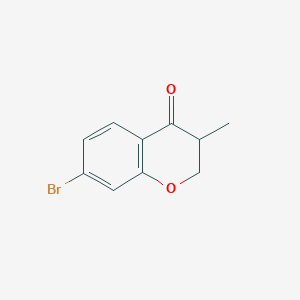

![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4h)-one](/img/structure/B15360685.png)
